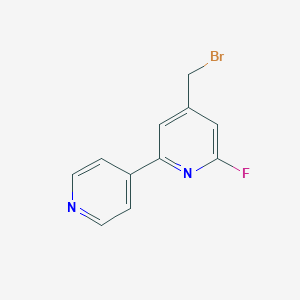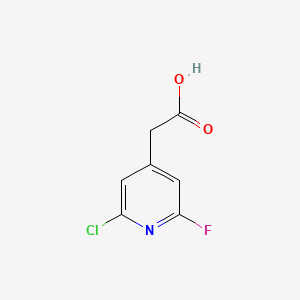
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate is a complex magnesium salt that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ability to form stable complexes and its involvement in various biochemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate typically involves the reaction of magnesium salts with carboxymethyl and hydroxysuccinate precursors under controlled conditions. One common method includes the reaction of magnesium acetate with carboxymethyl succinic acid in an aqueous medium, followed by crystallization to obtain the pentahydrate form. The reaction conditions often require maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced crystallization methods are employed to enhance the efficiency of the production process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
化学反应分析
Types of Reactions
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced magnesium derivatives. Substitution reactions can result in a variety of substituted magnesium compounds with different functional groups.
科学研究应用
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its role in biological systems, particularly in enzyme regulation and as a cofactor in metabolic processes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug formulations and as a supplement for magnesium deficiency.
Industry: Applied in the production of biodegradable polymers, as a stabilizer in various industrial processes, and in the development of advanced materials.
作用机制
The mechanism of action of Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate involves its interaction with molecular targets and pathways in biological systems. The compound acts as a magnesium ion donor, participating in various enzymatic reactions and metabolic pathways. It can regulate the activity of enzymes by binding to their active sites and influencing their catalytic functions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its bioavailability and effectiveness in biological systems.
相似化合物的比较
Magnesium2-(carboxymethyl)-2-hydroxysuccinatepentahydrate can be compared with other similar compounds, such as:
Magnesium acetate: Similar in its magnesium content but differs in its chemical structure and applications.
Magnesium citrate: Known for its use as a dietary supplement, with different solubility and bioavailability properties.
Magnesium sulfate: Commonly used in medical treatments, with distinct chemical and physical properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications not found in other magnesium compounds.
属性
分子式 |
C6H16MgO12 |
|---|---|
分子量 |
304.49 g/mol |
IUPAC 名称 |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;pentahydrate |
InChI |
InChI=1S/C6H8O7.Mg.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+2;;;;;/p-2 |
InChI 键 |
KVNZYYKJJVJHBV-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)
